molecular formula C25H21Cl2NO4 B13993545 Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid

Cat. No.: B13993545
M. Wt: 470.3 g/mol
InChI Key: ZANBNMRUVUWFON-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a dichlorobenzyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the dichlorobenzyl moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, photochemical benzylic bromination using in situ generated bromine has been reported as an effective method for producing similar compounds . This method allows for high throughput and mass efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while reduction may produce benzyl derivatives.

Scientific Research Applications

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protected amino acid derivative.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The dichlorobenzyl group can interact with various enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-amino-3-(2,3-dichlorophenyl)propionic acid
  • Fmoc-®-3-amino-3-(2-methylphenyl)propionic acid
  • Fmoc-®-3-amino-3-(2-bromophenyl)propionic acid

Uniqueness

Fmoc-®-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

Fmoc-(R)-3-amino-2-(2,3-dichlorobenzyl)propanoic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its biological activity. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is known for its stability and ease of removal under mild conditions. The presence of the 2,3-dichlorobenzyl side chain imparts unique chemical properties that enhance its utility in various biochemical and medicinal applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the protection of the amino group and the introduction of the dichlorobenzyl moiety. The structural formula can be represented as follows:

C18H19Cl2N3O4\text{C}_{18}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_4

This compound's molecular weight is approximately 456.32 g/mol, with a CAS number of 501015-35-6.

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Key aspects include:

  • Enzyme Interactions : This compound can act as both a substrate and an inhibitor in various enzymatic reactions. Its unique structural features enhance binding affinity to specific molecular targets, making it valuable for studying protein-protein interactions and enzyme mechanisms.
  • Therapeutic Applications : The compound has potential therapeutic applications due to its ability to influence biochemical pathways. Research indicates that it can modulate enzyme kinetics and protein interactions, leading to insights into disease mechanisms and potential drug development .

Research Findings

Numerous studies have explored the biological implications of this compound:

  • Protein Interaction Studies : Research has shown that this compound enhances binding affinity towards target proteins, making it useful in investigations of biochemical pathways relevant to diseases.
  • Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptide structures efficiently. This is particularly important in drug development where peptide-based drugs are targeted towards specific biological pathways .
  • Case Studies : A study highlighted the use of this compound in synthesizing peptides that demonstrated significant activity against specific enzyme targets, providing insights into its potential as a therapeutic agent .

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
Fmoc-(S)-3-amino-2-(2,3-dichlorobenzyl)propanoic acidSimilar structure with different chiralityPotential for different biological activities due to stereochemistry
Fmoc-(S)-beta-phenylalanineLacks chlorinated substituentsCommonly used in peptide synthesis without unique interaction profiles
Fmoc-(S)-3-amino-3-(2-nitrophenyl)propionic acidContains a nitro group instead of chlorineDifferent pharmacological properties due to functional group variations

Properties

Molecular Formula

C25H21Cl2NO4

Molecular Weight

470.3 g/mol

IUPAC Name

(2R)-2-[(2,3-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21Cl2NO4/c26-22-11-5-6-15(23(22)27)12-16(24(29)30)13-28-25(31)32-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,16,21H,12-14H2,(H,28,31)(H,29,30)/t16-/m1/s1

InChI Key

ZANBNMRUVUWFON-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C(=CC=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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